4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiadiazole core. It is widely used in the synthesis of light-emitting and conducting polymers for organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole typically involves the bromination and chlorination of benzo[c][1,2,5]thiadiazole. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium-catalyzed coupling reactions are often used, with conditions including the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce extended conjugated polymers .
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole involves its ability to act as an electron acceptor in various applications. The bromine and chlorine atoms contribute to the electron-deficient nature of the compound, making it suitable for use in electron donor-acceptor systems. These systems are crucial in organic electronics, where the compound facilitates charge transport and enhances device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the chlorine atom.
4,7-Dibromo-5-fluorobenzo[c][1,2,5]thiadiazole: Contains a fluorine atom instead of chlorine, which affects its electronic properties.
Uniqueness
4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electron-accepting characteristics .
Eigenschaften
Molekularformel |
C6HBr2ClN2S |
---|---|
Molekulargewicht |
328.41 g/mol |
IUPAC-Name |
4,7-dibromo-5-chloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HBr2ClN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H |
InChI-Schlüssel |
XZWOATRJMYYWPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.